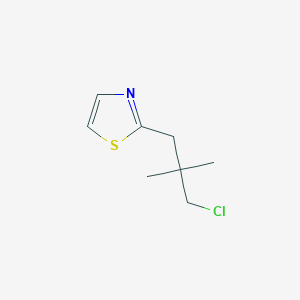

2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole

Description

2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole (CAS: 1501388-35-7) is a thiazole derivative with the molecular formula C₇H₁₀ClNS and a molecular weight of 175.68 g/mol . The compound features a thiazole core substituted with a 3-chloro-2,2-dimethylpropyl group. Thiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen, known for their diverse pharmacological and chemical applications, including antimicrobial, anti-inflammatory, and anticancer activities .

This property may influence its pharmacokinetic behavior compared to simpler thiazole derivatives.

Properties

Molecular Formula |

C8H12ClNS |

|---|---|

Molecular Weight |

189.71 g/mol |

IUPAC Name |

2-(3-chloro-2,2-dimethylpropyl)-1,3-thiazole |

InChI |

InChI=1S/C8H12ClNS/c1-8(2,6-9)5-7-10-3-4-11-7/h3-4H,5-6H2,1-2H3 |

InChI Key |

KUBMVHFTRBEQQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=NC=CS1)CCl |

Origin of Product |

United States |

Preparation Methods

Cyclization of α-Haloketones with Thiourea Derivatives

The 3-chloro-2,2-dimethylpropyl substituent corresponds structurally to an α-haloketone or α-haloalkyl precursor bearing a chloro group and two methyl groups at the 2-position.

The preparation would typically start with the synthesis of an α-haloketone such as 3-chloro-2,2-dimethylpropanal or a corresponding α-chloro ketone derivative.

Reacting this α-haloketone with thiourea under reflux or mild heating in an appropriate solvent (e.g., ethanol or aqueous medium with base) would promote cyclization to the thiazole ring, yielding the target 2-substituted thiazole.

Use of Allyl Isothiocyanate Derivatives and Chlorinating Agents

Patents describe the preparation of chlorinated thiazoles via the reaction of allyl isothiocyanate derivatives with chlorinating agents and oxidizing agents, followed by isolation and purification steps.

Although these patents focus on 2-chloro-5-chloromethyl-1,3-thiazole, the methodology illustrates how allyl isothiocyanate derivatives can be converted into chlorinated thiazole rings, which could be adapted for the synthesis of 2-(3-chloro-2,2-dimethylpropyl)-1,3-thiazole by using suitably substituted allyl isothiocyanates.

Cyclization via Thioamides and α-Haloketones

Summary of a Representative Synthetic Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Synthesis of α-haloketone: 3-chloro-2,2-dimethylpropanal or equivalent | Preparation of the halogenated precursor with the desired substituent |

| 2 | Reaction of α-haloketone with thiourea in ethanol or aqueous base, reflux | Nucleophilic attack and cyclization to form the thiazole ring |

| 3 | Purification by crystallization or chromatography | Isolation of pure 2-(3-chloro-2,2-dimethylpropyl)-1,3-thiazole |

Analytical and Purification Considerations

Purification of the product is typically achieved by recrystallization or distillation under reduced pressure to obtain high-purity thiazole derivatives.

Characterization methods include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm the structure and purity.

Research Findings and Optimization

Recent literature emphasizes the importance of reaction conditions such as temperature, solvent, and stoichiometry to minimize side products and maximize yield.

For example, reactions performed at room temperature or mild reflux in aqueous or alcoholic solvents tend to produce cleaner products with fewer impurities compared to harsh reflux conditions.

The use of phase transfer catalysts and controlled addition of chlorinating agents has been shown to improve selectivity in related chlorinated thiazole syntheses.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: The chlorine atom in the 3-chloro-2,2-dimethylpropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves the formation of hydrogen bonds, van der Waals forces, and sometimes covalent bonds. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural Analogues and Substituent Effects

2-sec-Butylthiazole (CAS: 18277-27-5)

- Molecular Formula : C₇H₁₁NS

- Molecular Weight : 141.23 g/mol

- Key Properties : Boiling point = 176.4°C, density = 1.018 g/cm³ .

- Comparison: The sec-butyl group in this compound is less electronegative than the chloro-dimethylpropyl group in the target compound.

2-Methyl-4-isopropylthiazole (CAS: 32272-52-9)

- Molecular Formula : C₇H₁₁NS

- Molecular Weight : 141.23 g/mol

- Comparison : The isopropyl substituent at position 4 introduces steric bulk but lacks the electron-withdrawing chlorine atom. This may reduce electrophilic reactivity compared to the target compound, which could influence interactions with biological targets like enzymes or receptors .

2-(1H-Imidazol-2-ylmethylidene)hydrazinyl-1,3-thiazoles

- Example Compounds : 3a–3i (from )

- Key Features : These hybrids incorporate imidazole and hydrazine moieties, enabling hydrogen bonding and π-π stacking interactions.

- Comparison : The absence of such functional groups in 2-(3-chloro-2,2-dimethylpropyl)-1,3-thiazole suggests differences in antimicrobial activity. For instance, imidazole-containing derivatives showed 72% yield and potent antifungal activity, whereas the chloro-dimethylpropyl group may prioritize hydrophobic interactions over hydrogen bonding .

Anti-Inflammatory and Analgesic Activity

- 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide (): Exhibits anti-inflammatory and analgesic properties due to the dichlorophenyl and benzamide groups.

Antimicrobial Activity

- 2-(Imidazole-hydrazinyl)thiazoles (): Demonstrated broad-spectrum antimicrobial activity (MIC values: 4–32 µg/mL).

- Comparison : The chloro-dimethylpropyl group’s hydrophobic nature might enhance activity against Gram-positive bacteria (e.g., Staphylococcus aureus) but reduce solubility compared to polar imidazole derivatives .

Therapeutic Agents for Gastric Disorders

- Compound b (): A thiazole derivative with a 2-chloro-4,5-dimethoxybenzoyl group showed efficacy in alleviating gastric accommodation impairment.

- Comparison : The target compound’s chloro-dimethylpropyl group may lack the methoxy substituents critical for binding to gastric receptors, suggesting divergent therapeutic applications .

Comparison with Other Thiazole Syntheses

Biological Activity

2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole is a thiazole derivative characterized by its unique chemical structure, which includes a chloroalkyl substituent. This compound has garnered interest in various fields, particularly in pharmaceuticals and agriculture, due to its potential biological activities. The thiazole ring is known for its versatility and ability to interact with biological systems, making it a subject of extensive research.

Chemical Structure

The chemical structure of 2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole can be represented as follows:

This compound features a five-membered ring containing sulfur and nitrogen, contributing to its reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a broad spectrum of biological activities. Notably, 2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole has been investigated for its potential as:

- Antimicrobial Agent : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Agent : The compound's structure allows it to interact with various biological targets, potentially influencing cancer cell proliferation and survival pathways.

The biological activity of 2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole may be attributed to several mechanisms:

- Enzyme Inhibition : Thiazole derivatives are known to inhibit specific enzymes involved in metabolic pathways. Interaction studies have shown that this compound can bind to enzymes and receptors, affecting their activity.

- Cell Cycle Regulation : Some studies indicate that thiazole compounds can induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways.

Anticancer Activity

A study published in 2022 highlighted the anticancer potential of thiazole analogues similar to 2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole. It was found that these compounds could induce cell cycle arrest at the G1 phase and promote mitochondrial depolarization in cancer cells. This suggests a mechanism where the compound disrupts normal cell function leading to programmed cell death (apoptosis) .

Antimicrobial Properties

Research has also focused on the antimicrobial properties of thiazole derivatives. A recent investigation indicated that compounds with similar structures exhibited significant antibacterial activity against various strains of bacteria. The binding affinity of these compounds to bacterial enzymes was assessed, revealing potential pathways for drug development .

Data Table: Biological Activities of Thiazole Derivatives

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole | Anticancer | Induces cell cycle arrest |

| 5-(3-Chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole | Antimicrobial | Inhibits bacterial enzyme activity |

| 2-(2-hydrazinyl)-1,3-thiazoles | Antitumor | Inhibits histone acetylase activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.